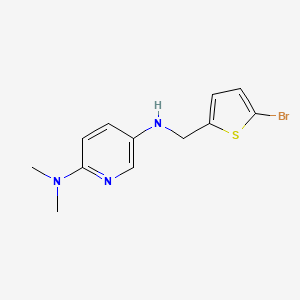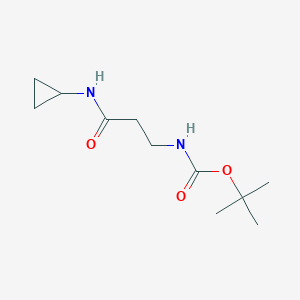
(6-Aminopyridin-2-yl)(3-ethylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Aminopyridin-2-yl)(3-ethylpiperidin-1-yl)methanone is a chemical compound with the molecular formula C₁₃H₁₉N₃O It is a derivative of pyridine and piperidine, featuring an aminopyridine moiety and an ethylpiperidine group connected through a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Aminopyridin-2-yl)(3-ethylpiperidin-1-yl)methanone typically involves the following steps:
Formation of the Aminopyridine Intermediate: The starting material, 2-chloropyridine, undergoes nucleophilic substitution with ammonia to form 2-aminopyridine.
Formation of the Piperidine Intermediate: 3-ethylpiperidine is synthesized through the alkylation of piperidine with ethyl bromide.
Coupling Reaction: The final step involves the coupling of 2-aminopyridine with 3-ethylpiperidine in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(6-Aminopyridin-2-yl)(3-ethylpiperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to a hydroxyl group.
Substitution: The aminopyridine moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(6-Aminopyridin-2-yl)(3-ethylpiperidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Aminopyridin-2-yl)(3-ethylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The aminopyridine moiety can interact with biological receptors, potentially modulating their activity. The piperidine group may enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone: Similar structure but with a methyl group instead of an ethyl group.
(6-Aminopyridin-3-yl)(4-ethylpiperazin-1-yl)methanone: Similar structure but with a piperazine ring instead of a piperidine ring.
Uniqueness
(6-Aminopyridin-2-yl)(3-ethylpiperidin-1-yl)methanone is unique due to the presence of both aminopyridine and ethylpiperidine moieties, which confer specific chemical and biological properties
Properties
Molecular Formula |
C13H19N3O |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
(6-aminopyridin-2-yl)-(3-ethylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C13H19N3O/c1-2-10-5-4-8-16(9-10)13(17)11-6-3-7-12(14)15-11/h3,6-7,10H,2,4-5,8-9H2,1H3,(H2,14,15) |
InChI Key |
NMWOVARWOHEPGG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCN(C1)C(=O)C2=NC(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


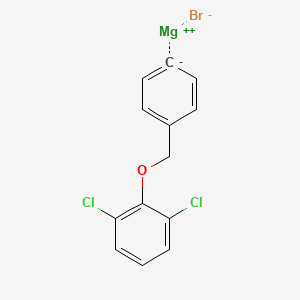
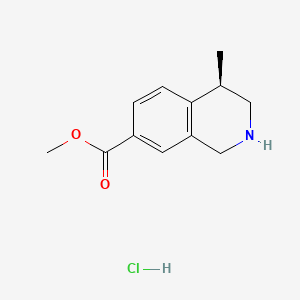
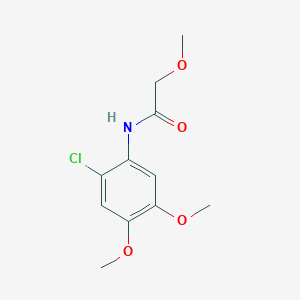
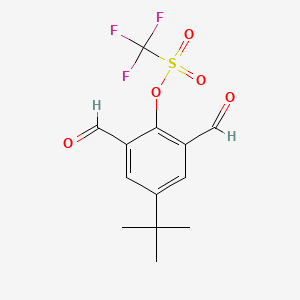
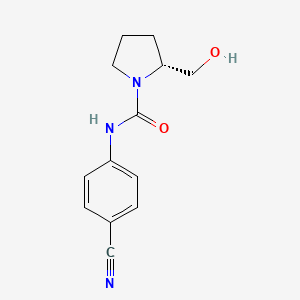
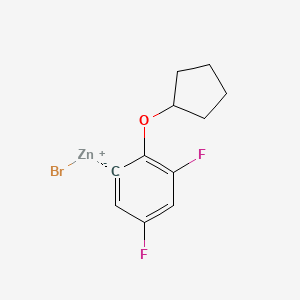
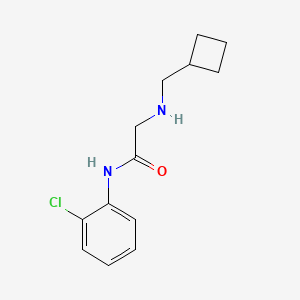

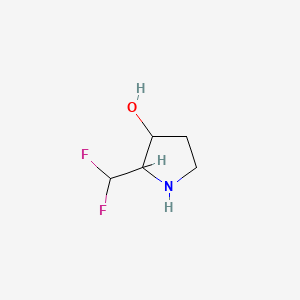
![2,2-Difluoro-2-(1,4-dioxaspiro[4.5]decan-8-yl)ethan-1-amine](/img/structure/B14893460.png)

![4-[(3-Butenyloxy)methyl]phenylZinc bromide](/img/structure/B14893486.png)
